5-{5-[(3-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pentan-1-amine
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Overview
Description
5-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group, a sulfanyl group, and a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the oxadiazole intermediate with a thiol or disulfide compound in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be attached via a nucleophilic substitution reaction using a suitable aryl halide and a base.
Formation of the Pentan-1-Amine Chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfanyl group, potentially leading to ring opening or the formation of thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced oxadiazole derivatives
Substitution: Alkylated or arylated derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that oxadiazole derivatives exhibit antimicrobial, antifungal, and anticancer activities. The presence of the sulfanyl and amine groups may enhance its interaction with biological targets, making it a promising candidate for drug development.
Medicine
In medicinal chemistry, 5-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE is explored for its potential therapeutic applications. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE involves its interaction with specific molecular targets. The oxadiazole ring and the sulfanyl group can form hydrogen bonds and other interactions with enzymes, receptors, and other proteins. This can lead to the modulation of biological pathways, resulting in various pharmacological effects. The amine group may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-{[(PHENYLMETHYL)SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE
- 5-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE
- 5-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE
Uniqueness
The uniqueness of 5-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE lies in the specific arrangement of its functional groups. The presence of the 3-methylphenyl group, the sulfanyl group, and the pentan-1-amine chain provides a distinct chemical profile that can influence its reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H21N3OS |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine |
InChI |
InChI=1S/C15H21N3OS/c1-12-6-5-7-13(10-12)11-20-15-18-17-14(19-15)8-3-2-4-9-16/h5-7,10H,2-4,8-9,11,16H2,1H3 |
InChI Key |
QNVHEVQTIYDOTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)CCCCCN |
Origin of Product |
United States |
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